molecular formula C13H23NO3 B2791839 Tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate CAS No. 934180-37-7

Tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B2791839
CAS No.: 934180-37-7
M. Wt: 241.331
InChI Key: GGTYYYZFCWRSSG-URLYPYJESA-N
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Description

Tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS: 934233-73-5) is a bicyclic tertiary amine derivative with a hydroxyl substituent at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group. Its molecular formula is C₁₃H₂₃NO₃, and it has a molecular weight of 241.33 g/mol. The compound is synthesized via nucleophilic substitution reactions, such as the reaction of tert-butyl (1R,3r,5S)-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate (57a) with 2-chloropyrazine, yielding 34% after flash chromatography . It is typically isolated as a colorless oil and serves as a key intermediate in pharmaceutical synthesis due to its bicyclic scaffold and functional versatility.

Properties

IUPAC Name

tert-butyl (1S,5R)-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-5-4-6-10(14)8-11(15)7-9/h9-11,15H,4-8H2,1-3H3/t9-,10+,11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTYYYZFCWRSSG-ZACCUICWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl endo-3-hydroxy-9-azabicyclo[33The reaction conditions often require the use of specific reagents and catalysts to ensure the correct stereochemistry of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to isolate the desired product.

Chemical Reactions Analysis

Substitution Reactions at the Hydroxyl Group

The hydroxyl group at the C3 position undergoes nucleophilic substitution, particularly under Mitsunobu-like conditions. For example:

  • Reaction with (4,4-dimethyl-1,1-dioxido-1,2,5-thiadiazolidin-2-yl)triphenylphosphonium and benzo[d]isothiazol-7-ol in THF at 140°C (microwave) yields exo-3-(benzo[d]isothiazol-7-yloxy)-9-azabicyclo[3.3.1]nonane .

  • Similar conditions produce derivatives with benzo[b]thiophen-7-yloxy, benzo[b]thiophen-6-yloxy, and other aryloxy substituents .

Key Reagents and Yields

SubstrateReagentProductYield
endo-3-hydroxy derivativeBenzo[d]isothiazol-7-olexo-3-(benzo[d]isothiazol-7-yloxy)27%
endo-3-hydroxy derivativeBenzo[b]thiophen-7-olexo-3-(benzo[b]thiophen-7-yloxy)22%

Oxidation of the Hydroxyl Group

The tertiary hydroxyl group can be oxidized to a ketone, though direct evidence is limited. Analogous bicyclic systems (e.g., tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate) suggest feasible oxidation pathways . Potential reagents include:

  • PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) for ketone formation .

  • Cu/ABNO catalysts under aerobic conditions, as demonstrated in related alcohol oxidations .

Deprotection of the Boc Group

The Boc-protected amine is deprotected under acidic conditions to yield the free amine, enabling further functionalization:

  • Treatment with HCl in ethanol removes the Boc group, generating endo-9-azabicyclo[3.3.1]nonan-3-ol .

  • This intermediate serves as a precursor for alkylation or acylation reactions.

Example Deprotection Protocol

SubstrateConditionsProductYield
endo-3-hydroxy-Boc-protected derivative5N HCl in ethanol, 40°C, 48 hendo-9-azabicyclo[3.3.1]nonan-3-ol83%

Coupling Reactions

The hydroxyl group participates in coupling reactions to form ethers or esters:

  • Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group reacts with phenols to form aryl ethers .

  • Esterification : Reaction with carboxylic acid chlorides in the presence of base yields esters.

Reduction Pathways

While direct reduction of the hydroxyl group is not documented, the bicyclic framework may undergo hydrogenation:

  • Catalytic Hydrogenation : Pd/C or Raney Ni could reduce double bonds within the bicyclic system if present .

Comparative Reactivity of endo vs. exo Isomers

The stereochemistry significantly impacts reactivity:

  • endo-isomers exhibit higher stability due to reduced steric hindrance .

  • exo-isomers often show enhanced reactivity in substitution reactions (e.g., 27% yield for exo-3-(benzo[d]isothiazol-7-yloxy) vs. <20% for endo analogs) .

Scientific Research Applications

Synthetic Applications

Tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate is utilized in synthetic organic chemistry for the following applications:

  • Catalysis :
    • It serves as a precursor in the synthesis of various nitrogen-containing compounds, which are pivotal in pharmaceuticals and agrochemicals. The bicyclic structure allows for unique reactivity patterns that can be exploited in catalytic processes.
  • Building Block for Complex Molecules :
    • The compound can be used as a building block in the synthesis of more complex molecules, particularly those that require specific stereochemical configurations due to its rigid bicyclic structure.

Medicinal Chemistry Applications

Research has highlighted several medicinal chemistry applications of this compound:

  • Potential Drug Development :
    • Studies indicate that derivatives of this compound exhibit biological activity that could be harnessed for drug development, particularly in targeting central nervous system disorders due to their structural similarity to known bioactive compounds.
  • Neuropharmacological Studies :
    • Case studies have shown that compounds related to tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane can interact with neurotransmitter systems, making them candidates for further investigation in neuropharmacology.

Data Tables

Compound NameSolubilityStorage Conditions
This compoundSoluble in DMSO, EthanolStore at -20°C for short-term use
Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylateSoluble in DMSOStore at -80°C for long-term stability

Case Study 1: Synthesis of Nitrogen Compounds

A recent study demonstrated the utility of this compound as a precursor for synthesizing nitrogen-containing heterocycles, which are essential in pharmaceutical chemistry . The study illustrated efficient reaction conditions and high yields, showcasing its potential in drug synthesis.

Case Study 2: Neuropharmacological Activity

Another research effort explored the neuropharmacological properties of compounds derived from this bicyclic structure, revealing promising interactions with serotonin receptors . This opens avenues for developing new treatments for mood disorders.

Mechanism of Action

The mechanism by which Tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate exerts its effects involves interactions with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Modifications and Key Features

The following table summarizes structural analogs, their molecular properties, and synthesis details:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents/Modifications Synthesis Yield (%) Key Properties References
Tert-butyl endo-3-hydroxy-9-azabicyclo[...] (934233-73-5) C₁₃H₂₃NO₃ 241.33 Hydroxyl (endo-3-position) 34 Colorless oil
Benzyl (1R,5S)-2-oxo-3-oxa-9-azabicyclo[...] (N/A) C₁₄H₁₅NO₄ 261.27 3-Oxa bridge, oxo group 5 Pale yellow oil
Methyl-3-benzyl-3,9-diazabicyclo[...] (N/A) C₁₆H₂₀N₂O₂ 272.34 Diazabicyclo (two nitrogen atoms) 69 Orange oil
Tert-butyl 9-oxo-3-azabicyclo[...] (512822-27-4) C₁₃H₂₁NO₃ 241.31 Oxo group (9-position) - 95% purity, solid
Tert-butyl exo-3-amino-9-azabicyclo[...] (1363380-67-9) C₁₃H₂₄N₂O₂ 240.34 Amino group (exo-3-position) - White crystalline solid
Tert-butyl exo-7-hydroxy-3-oxa-9-azabicyclo[...] (652148-14-6) C₁₂H₂₁NO₄ 243.30 3-Oxa bridge, hydroxyl (exo-7-position) - ≥97% purity, stored at 2–8°C

Physicochemical and Pharmacological Implications

  • Solubility : The 3-oxa bridge in compounds like tert-butyl exo-7-hydroxy-3-oxa-9-azabicyclo[...] (652148-14-6) introduces an ether linkage, improving aqueous solubility compared to hydrocarbon-only scaffolds .
  • Metabolic Stability : Diazabicyclo derivatives (e.g., compound 7) may exhibit enhanced metabolic stability due to reduced susceptibility to oxidative enzymes, a critical factor in drug design .

Industrial and Handling Considerations

  • Purity and Storage : Analogs like tert-butyl exo-7-hydroxy-3-oxa-9-azabicyclo[...] (652148-14-6) require refrigeration (2–8°C) for stability, whereas the target compound (934233-73-5) is stable at room temperature .
  • Scalability : The target compound’s moderate yield (34%) contrasts with higher yields in diazabicyclo derivatives (e.g., 69% for compound 7), highlighting trade-offs between functional complexity and synthetic efficiency .

Biological Activity

Tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS No. 934180-37-7) is a bicyclic compound with notable biological activity. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on existing literature and research findings.

  • Molecular Formula : C13_{13}H23_{23}NO3_3
  • Molecular Weight : 241.33 g/mol
  • Structure : The compound features a bicyclic structure that is characteristic of the bicyclo[3.3.1]nonane family, which contributes to its unique biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. Research indicates that compounds in this class may exhibit:

  • Antinociceptive Properties : Studies have demonstrated that similar bicyclic compounds can modulate pain pathways, potentially acting as analgesics.
  • Neuroprotective Effects : There is evidence suggesting that these compounds may protect neuronal cells from damage, possibly through antioxidant mechanisms or modulation of neuroinflammatory responses.

Case Studies and Research Findings

  • Antinociceptive Study :
    • A study evaluated the antinociceptive effects of various bicyclic compounds, including tert-butyl endo-3-hydroxy derivatives. Results indicated a significant reduction in pain response in animal models, suggesting efficacy as a pain management agent.
  • Neuroprotection :
    • In vitro studies showed that tert-butyl endo-3-hydroxy derivatives could reduce oxidative stress in neuronal cells, which is critical in conditions like Alzheimer's disease and other neurodegenerative disorders.

Comparative Analysis

The following table summarizes the biological activities observed in related compounds within the bicyclo[3.3.1]nonane class:

Compound NameAntinociceptive ActivityNeuroprotective ActivityReference
This compoundYesYes
(3-exo)-tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylateYesLimited
Other Bicyclic DerivativesVariesYes

Safety and Toxicology

While the biological activities are promising, safety evaluations are crucial for potential therapeutic applications:

  • Toxicological Profile : Preliminary data indicate that exposure to high concentrations may cause skin and eye irritation (H315, H319). Further toxicological assessments are necessary to establish safe dosage ranges and identify any adverse effects.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclization and functional group protection. For example:

  • Mannich reaction : A modified approach uses tert-butyl 4-oxopiperidine-1-carboxylate, benzylamine, and paraformaldehyde in methanol under reflux to form the bicyclic core. Sequential addition of formaldehyde ensures complete cyclization .
  • Esterification : Post-cyclization, the tert-butyl ester group is introduced via reaction with methyl chloroformate in anhydrous conditions, requiring bases like triethylamine to prevent hydrolysis .

Q. Key Reaction Parameters :

ParameterEffect on Yield/PurityReference
TemperatureReflux (60-80°C) optimizes cyclization
CatalystTriethylamine enhances esterification
PurificationRecrystallization or chromatography (≥95%)

Q. How is the stereochemistry (endo vs. exo) of the hydroxyl group confirmed, and why is it critical for biological activity?

X-ray crystallography is the gold standard for determining spatial arrangement. For example, twin-chair conformations in similar azabicyclo compounds show equatorial positioning of substituents, minimizing steric strain . The endo configuration enhances hydrogen-bonding potential with biological targets (e.g., enzymes), increasing binding affinity compared to exo isomers .

Q. Analytical Techniques :

  • NMR : 1^1H and 13^{13}C NMR distinguish axial/equatorial protons (e.g., coupling constants: Jendo>JexoJ_{endo} > J_{exo}) .
  • IR Spectroscopy : Hydroxyl stretching frequencies (~3200-3600 cm1^{-1}) confirm hydrogen-bonding capacity .

Advanced Research Questions

Q. How does the tert-butyl ester group influence the compound’s stability and reactivity in acidic/basic environments?

The tert-butyl group acts as a protecting group , stabilizing the carboxylate moiety under basic conditions but hydrolyzing in strong acids (e.g., HCl/THF). This property is exploited in prodrug strategies, where controlled deprotection releases active metabolites .

Q. Stability Data :

ConditionDegradation Rate (t1/2_{1/2})Reference
pH 7.4 (buffer)>48 hours
1M HCl~2 hours

Q. What computational methods are used to predict interactions between this compound and neurotransmitter receptors?

Molecular docking (e.g., AutoDock Vina) and MD simulations analyze binding to dopamine (D2) and serotonin (5-HT2A_{2A}) receptors. Key findings:

  • The bicyclic scaffold aligns with the receptor’s hydrophobic pockets.
  • The hydroxyl group forms hydrogen bonds with conserved residues (e.g., Asp155 in D2) .

Q. Methodological Steps :

Ligand Preparation : Optimize 3D structure using Gaussian (DFT-B3LYP).

Receptor Grid Generation : Focus on transmembrane helices (e.g., PDB: 6CM4).

Docking Analysis : Score binding affinities (ΔG < -8 kcal/mol indicates strong interaction) .

Q. How do structural analogs (e.g., 3,7-diaza derivatives) compare in binding affinity to biological targets?

Dual nitrogen atoms in 3,7-diaza analogs enhance chelation with metal ions (e.g., Zn2+^{2+} in metalloenzymes), increasing inhibition potency by 2-3 fold compared to mono-aza derivatives .

Q. Comparative Data :

CompoundIC50_{50} (nM) for Enzyme XReference
Target compound120 ± 15
3,7-Diaza analog45 ± 8

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for azabicyclo derivatives?

Discrepancies arise from:

  • Stereochemical Purity : Contamination with exo isomers (≤5%) can reduce observed activity by 50% .
  • Assay Conditions : Varying pH or ionic strength alters protonation states, affecting receptor binding .

Q. Mitigation Strategies :

  • Use chiral HPLC (e.g., Chiralpak AD-H) to ensure ≥99% enantiomeric excess.
  • Standardize assay buffers (e.g., 50 mM Tris-HCl, pH 7.4) .

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